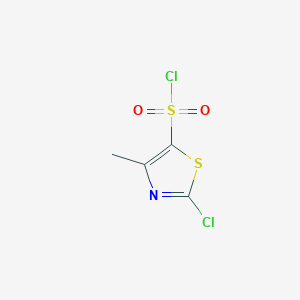

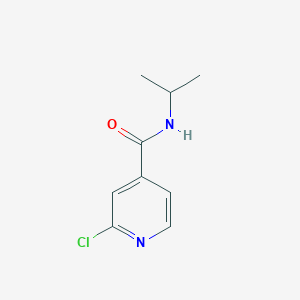

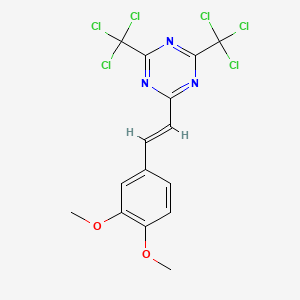

![molecular formula C10H9ClN2O2 B1365358 Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-28-0](/img/structure/B1365358.png)

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . It is also known as Ethyl-6-chloronicotinate .

Synthesis Analysis

The synthesis of this compound involves various pathways. One of the main synthesis routes allows versatile structural modifications via the cyclocondensation reaction of 1,3-biselectrophilic compounds . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 . The structure is further calculated using density functional theory (DFT), which is compared with the x-ray diffraction value .Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it undergoes direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . Another reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .科学的研究の応用

Synthesis of Pyrazolo[3,4-b]pyridine Products:

- The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved efficiently through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid. This method is noted for yielding new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

Synthesis of Pyrazolo[5,1-c]pyrazines:

- A process involving 4-chloropyrazolo[1,5-a]pyrazines and ethyl isocyanoacetate leads to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. Subsequent hydrolysis and reduction of these products yield corresponding acids and alcohols, respectively. This synthesis pathway is significant for its ability to convert to aldehydes upon oxidation (Tsizorik et al., 2018).

Synthesis of Fluorophore Derivatives:

- The cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This synthesis is noteworthy for the potential application of the resulting compounds as fluorophores (Yan et al., 2018).

Preparation of Heterocyclic Chalcones and Dipyrazolopyridines:

- Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction have been used to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines. This pathway is important for the versatility in producing a range of heterocyclic compounds (Quiroga et al., 2010).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound

Mode of Action

It’s known that the compound can undergo direct amidation when reacting with certain amines , but the specific interactions with its targets and the resulting changes are not well-documented. More comprehensive studies are required to elucidate these mechanisms.

Biochemical Pathways

The compound is part of the pyrazolo[1,5-a]pyridine family, which has been associated with various biological and pharmacological activities . .

Result of Action

As a member of the pyrazolo[1,5-a]pyridine family, it may share some of the biological activities associated with these compounds, such as antimicrobial activity . .

特性

IUPAC Name |

ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNWRGBLUSCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480504 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

55899-28-0 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

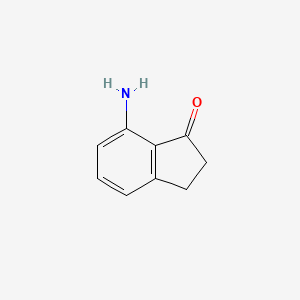

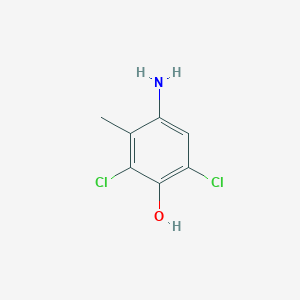

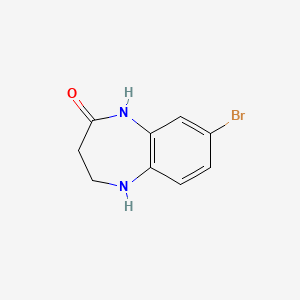

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)

![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)

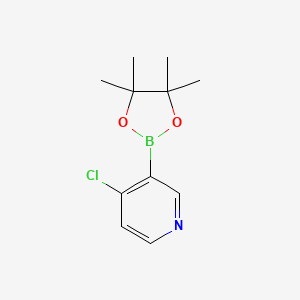

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)